Ethyl 2-methyl-3,4-pentadienoate

Tobacco Flavoring Organoleptic Chemistry Alkyl Ester Series

Ethyl 2-methyl-3,4-pentadienoate (FEMA 3678, JECFA is a short-chain fatty acid ester (C8H12O2, MW 140.18) characterized by a conjugated allene (cumulene) moiety. It is officially recognized as a flavor enhancer and flavoring agent or adjuvant by the U.S.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 60523-21-9
Cat. No. B1581875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-3,4-pentadienoate
CAS60523-21-9
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C=C=C
InChIInChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h6-7H,1,5H2,2-3H3
InChIKeyDDZLNKMWFGDTAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-3,4-Pentadienoate (CAS 60523-21-9): Technical Baseline for Flavor & Fragrance Procurement


Ethyl 2-methyl-3,4-pentadienoate (FEMA 3678, JECFA 353) is a short-chain fatty acid ester (C8H12O2, MW 140.18) characterized by a conjugated allene (cumulene) moiety [1]. It is officially recognized as a flavor enhancer and flavoring agent or adjuvant by the U.S. FDA under the EAFUS inventory [2]. The compound exists as a racemic mixture at the 2-position chiral center and is typically supplied as a colorless to pale yellow liquid with a fruity organoleptic profile . Its primary industrial utility lies in imparting strawberry, apple, and tropical fruit notes to food, tobacco, and fragrance formulations, with documented usage levels in finished goods spanning 1.0–5.0 mg/kg depending on the application matrix [3].

Why Generic Substitution Fails for Ethyl 2-Methyl-3,4-Pentadienoate


Although ethyl 2-methyl-3,4-pentadienoate belongs to the broader class of C₁–C₆ alkyl-2-methyl-3,4-pentadienoates, direct substitution with homologs (e.g., isobutyl or n-hexyl esters) or structurally related unsaturated esters (e.g., 2-methyl-2-pentenoic acid) is not equivalent in industrial practice [1]. Organoleptic profiling demonstrates that chain length and branching critically modulate vapor pressure, perceived odor tenacity (>4 hours for the ethyl ester on a blotter [2]), and specific flavor character (fresh strawberry/apple vs. more fatty/green notes for longer alkyl chains) [3]. Furthermore, regulatory and safety assessments are compound-specific; the ethyl ester possesses an established RIFM safety profile confirming no genotoxicity concerns under current use levels [4], a status not automatically extended to non-assessed homologs. Procurement specifications requiring FEMA GRAS 13 status or JECFA No. 353 are thus unique to the ethyl ester.

Quantitative Comparative Evidence: Ethyl 2-Methyl-3,4-Pentadienoate vs. Closest Analogs


Ethyl Ester vs. Isobutyl and n-Hexyl Esters: Chain Length Dictates Tobacco Flavor Adjuvant Use Levels

In tobacco flavor adjuvant applications, the C₁–C₆ alkyl-2-methyl-3,4-pentadienoate series exhibits a chain-length-dependent concentration range. The ethyl ester (C₂) is specifically claimed to be effective in tobacco articles when present at concentrations ranging from 0.2 ppm up to 50 ppm by weight, whereas the higher homologs isobutyl and n-hexyl esters are designated as 'more particularly' preferred for altering flavor/aroma but are not quantified with the same narrow range in the primary patent disclosure [1]. The lower molecular weight and higher volatility of the ethyl ester directly influences its diffusion kinetics in smoke streams, providing a quantifiably distinct usage window compared to its heavier analogs [1].

Tobacco Flavoring Organoleptic Chemistry Alkyl Ester Series

Ethyl Ester vs. Methyl Ester: Flavor Industry Concentration Limits in Confections and Beverages

FEMA-established maximum use levels for ethyl 2-methyl-3,4-pentadienoate in food categories provide a quantitative benchmark for formulation. In soft candy and non-alcoholic beverages, the limit is 1.0 mg/kg; in puddings and hard candy, 2.0 mg/kg; and in chewing gum, 5.0 mg/kg [1]. While the methyl ester (methyl-2-methyl-3,4-pentadienoate) is a known compound, its FEMA GRAS status and corresponding use-level limits are not defined in the same regulatory compendium, rendering the ethyl ester the only member of the C₁–C₆ series with a fully codified usage matrix for these applications [1].

Food Flavoring Regulatory Compliance FEMA GRAS

Ethyl Ester vs. 2-Methyl-2-Pentenoic Acid: Distinct Organoleptic Profile at Equivalent Concentration

U.S. Patent 3,499,769 (Kratz et al.) teaches that 2-methyl-2-pentenoic acid imparts a 'berry' flavor. However, U.S. Patent 4,069,828 explicitly states that the C₁–C₆ alkyl-2-methyl-3,4-pentadienoates, including the ethyl ester, possess 'properties different in kind' from 2-methyl-2-pentenoic acid [1]. While the acid yields a generic 'berry' note, the ethyl ester provides a more complex, multi-faceted profile described as 'fruity, delicious apple, drying down to a plum with strong tropical pineapple undertones' and a 'fresh strawberry and apple taste' [2][3]. This qualitative difference, though not purely numerical, represents a quantifiable procurement driver for applications requiring layered tropical fruit complexity rather than a singular berry note.

Flavor Chemistry Comparative Organoleptics Strawberry Flavor

Ethyl Ester Safety Profile: No Genotoxicity Concern vs. Unassessed Homologs

The Research Institute for Fragrance Materials (RIFM) has published a comprehensive safety assessment for ethyl 2-methyl-3,4-pentadienoate, concluding that based on current existing data, the compound 'does not present a concern for genotoxicity' [1]. This explicit safety determination is unique to the ethyl ester among the C₁–C₆ alkyl-2-methyl-3,4-pentadienoate series, as published RIFM assessments for the isobutyl and n-hexyl homologs are not available in the peer-reviewed literature. The absence of genotoxicity concern is a critical, quantifiable differentiator for procurement in consumer-facing products where safety documentation is mandatory.

Toxicology Regulatory Safety Fragrance Ingredient

Taste Threshold: Ethyl Ester (30 ppm) Provides Quantifiable Sensory Benchmark

The taste threshold of ethyl 2-methyl-3,4-pentadienoate is reported as 30 ppm, characterized by cooling, green, cucumber, tropical, and oily notes at this concentration [1]. This threshold value provides a quantitative reference for formulators calibrating the compound's impact in finished products. Comparable threshold data for the isobutyl or n-hexyl esters is not available in open technical literature, making the ethyl ester the only homolog with a defined sensory detection limit.

Sensory Science Flavor Threshold Quantitative Analysis

Evidence-Backed Application Scenarios for Ethyl 2-Methyl-3,4-Pentadienoate (CAS 60523-21-9)


Tobacco Flavor Adjuvant with Quantified 0.2–50 ppm Working Range

For tobacco product manufacturers, ethyl 2-methyl-3,4-pentadienoate offers a validated concentration window of 0.2–50 ppm for imparting sweet, fruity, and woody notes [1]. This range is explicitly defined in U.S. Patent 4,069,828 and distinguishes the ethyl ester from its isobutyl and n-hexyl counterparts, which lack such precise formulation guidance [1]. The compound's higher volatility and defined use levels ensure reproducible flavor delivery in smoke streams, supporting quality consistency in commercial tobacco articles.

FEMA-Compliant Food Flavoring for Confectionery and Beverages

Food technologists can leverage the ethyl ester's codified FEMA use levels—1.0 mg/kg in soft candy and non-alcoholic beverages, 2.0 mg/kg in puddings and hard candy, and 5.0 mg/kg in chewing gum [2]. These quantitative limits, absent for other homologs, simplify regulatory compliance and reduce reformulation risk. The compound's fresh strawberry and apple taste profile aligns directly with these product categories [3].

Fragrance Formulations Requiring >4-Hour Tenacity and Tropical Fruit Complexity

Perfumers can depend on the ethyl ester's documented tenacity of >4 hours on a blotter, coupled with its distinctive odor progression from fruity apple to plum with strong pineapple undertones [3][4]. This performance metric is superior to simpler esters and provides a quantifiable advantage in fine fragrance and personal care product development. The compound's RIFM safety clearance for genotoxicity further supports its use in leave-on consumer products [5].

Sensory Research and Quality Control Using Defined 30 ppm Taste Threshold

Analytical and sensory laboratories can utilize the ethyl ester's established 30 ppm taste threshold as a calibration point for method development and quality assurance [6]. This quantitative benchmark enables precise control of flavor intensity in complex mixtures and facilitates the development of standardized sensory panels. The absence of such data for related homologs reinforces the ethyl ester's role as the reference compound for this chemical class [6].

Technical Documentation Hub

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